

An In-depth Technical Guide on 2-Benzyl-1,3-benzothiazole

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Compound of Interest

Compound Name: **2-Benzyl-1,3-benzothiazole**

Cat. No.: **B1296856**

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This guide provides essential physicochemical data for **2-Benzyl-1,3-benzothiazole**, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

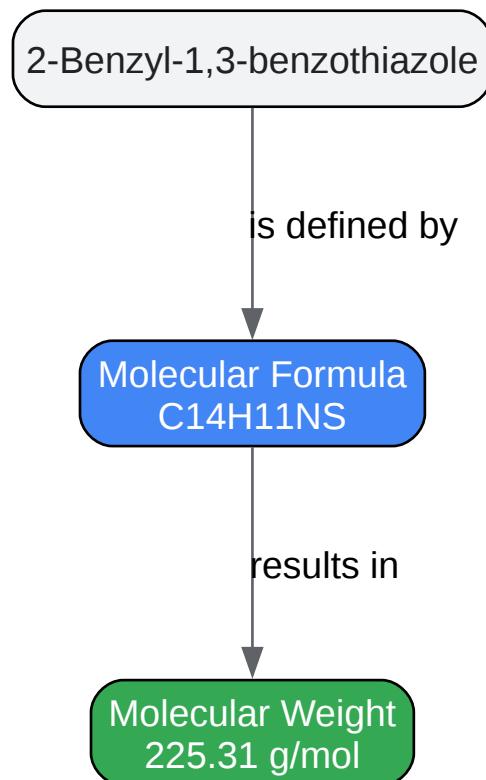
Physicochemical Data Summary

The fundamental molecular properties of **2-Benzyl-1,3-benzothiazole** are summarized below. This data is crucial for experimental design, analytical method development, and computational modeling.

Property	Value
Molecular Formula	C14H11NS[1]
Molecular Weight	225.31 g/mol [1]
IUPAC Name	2-benzyl-1,3-benzothiazole[1]

Logical Relationship of Core Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The diagram below illustrates this direct correlation for **2-Benzyl-1,3-benzothiazole**.



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References

- 1. 2-Benzyl-1,3-benzothiazole | C14H11NS | CID 233993 - PubChem
[pubchem.ncbi.nlm.nih.gov]
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